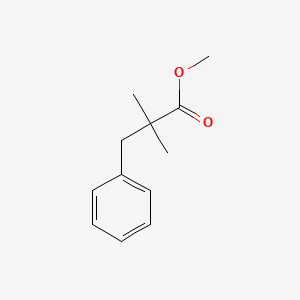

Methyl 2,2-dimethyl-3-phenylpropanoate

Descripción general

Descripción

Methyl 2,2-dimethyl-3-phenylpropanoate is a chemical compound that can be synthesized through various chemical reactions involving the manipulation of functional groups and carbon skeletons. The compound is of interest due to its potential applications in pharmaceuticals, particularly as a precursor to anti-inflammatory and analgesic compounds .

Synthesis Analysis

The synthesis of related methyl arylpropanoates has been demonstrated through the treatment of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base, leading to good to excellent yields. This process involves a 1,2-aryl migration and results in the formation of methyl 2-arylpropanoates, which upon hydrolysis yield corresponding acids with pharmaceutical relevance .

Molecular Structure Analysis

While the specific molecular structure analysis of Methyl 2,2-dimethyl-3-phenylpropanoate is not directly discussed in the provided papers, related compounds have been synthesized and characterized. For instance, the synthesis of triorganotin cations with intramolecular Sn-N coordination has been described, which provides insights into the molecular geometry and solubility behavior of organometallic compounds .

Chemical Reactions Analysis

The compound has been shown to be a versatile reagent in the synthesis of various heterocyclic systems. For example, methyl 2-acetylamino-3-dimethylaminopropenoate has been used to synthesize a range of heterocyclic compounds, demonstrating the reactivity of similar methyl esters in forming complex structures . Additionally, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize benzoylamino-substituted pyranopyrimidinones, pyranopyrazolones, and 2H-1-benzopyranone, indicating the potential of methyl esters to participate in the formation of condensed pyranones .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2,2-dimethyl-3-phenylpropanoate can be inferred from related compounds. For instance, the solubility behavior of organotin compounds has been studied, revealing that certain triorganotin cations are extremely soluble in water and other polar solvents . The high analytical purity of synthesized compounds like 1,1-dimethoxy-2-phenylpropane, which shares a similar structural motif, suggests that Methyl 2,2-dimethyl-3-phenylpropanoate could also be synthesized with high purity and possess desirable sensory properties for potential applications in the food industry .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Studies

- Research has demonstrated the formation of cyclopropane derivatives in the Blaise rearrangement involving methyl 2,2-dimethyl-3-phenylpropanoate, indicating its potential use in synthetic chemistry for creating specialized organic compounds (Abe & Suehiro, 1982).

- Electrochemical studies show that methyl 2,2-dimethyl-3-phenylpropanoate can be involved in electroreduction processes, forming dimeric products. This suggests its application in electrochemical synthesis and transformations (Luca, Inesi, & Rampazzo, 1982).

Catalysis and Organic Transformations

- The compound has been used in methoxycarbonylation reactions catalyzed by palladium complexes, showing its relevance in creating unsaturated esters or alpha, omega-diesters, which are valuable in various synthetic applications (Magro et al., 2010).

- In chiral supercritical fluid chromatography, methyl 2,2-dimethyl-3-phenylpropanoate demonstrates potential for additive-free separations of racemic mixtures, which is important in the pharmaceutical industry for purifying chiral drugs (Wu et al., 2016).

Advanced Chemical Synthesis

- The compound has been used in the synthesis of precursors suitable for pyrolytic fragmentation to pentatetraenone, demonstrating its role in creating complex organic molecules (Brown et al., 1988).

- Its reactivity has been explored in the context of manganese(III) acetate reactions, providing insights into the transformation of unsaturated carboxylates and related compounds (Yonemura, Nishino, & Kurosawa, 1987).

Molecular Structure Studies

- The compound's derivatives have been investigated in studies focusing on the molecular structure of certain sulphoxides and sulphilimines, contributing to a better understanding of sulfur(IV)-oxygen interactions in organic compounds (Kucsman et al., 1984).

Pharmacological Synthesis Applications

- Methyl 2,2-dimethyl-3-phenylpropanoate has been used in the synthesis of amino acid ester isocyanates, indicating its application in creating compounds that may have pharmacological importance (Tsai et al., 2003).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that similar compounds can undergo biotransformation processes involving various enzymes . For instance, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .

Biochemical Pathways

It is plausible that it may be involved in various enzymatic reactions and metabolic pathways, given its structural similarity to other biologically active compounds .

Pharmacokinetics

The pharmacokinetics of Methyl 2,2-dimethyl-3-phenylpropanoate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown

Result of Action

Based on its chemical structure, it may interact with various enzymes and proteins, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of Methyl 2,2-dimethyl-3-phenylpropanoate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. Specific details about how these factors influence the compound’s action are currently unknown .

Propiedades

IUPAC Name |

methyl 2,2-dimethyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,11(13)14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHXQYRCZPZNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372987 | |

| Record name | methyl 2,2-dimethyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14248-22-7 | |

| Record name | methyl 2,2-dimethyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile](/img/structure/B3022545.png)

![{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B3022548.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)

![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)